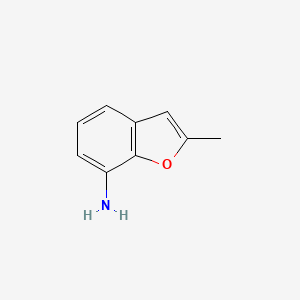

2-Methyl-benzofuran-7-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXJEZLMUVFOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390140 | |

| Record name | 2-Methyl-benzofuran-7-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26325-21-3 | |

| Record name | 2-Methyl-benzofuran-7-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Methyl-benzofuran-7-ylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-benzofuran-7-ylamine, a heterocyclic amine belonging to the benzofuran class of compounds. This document consolidates available information on its fundamental properties, synthesis, and potential biological significance to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction to this compound

This compound is a substituted benzofuran derivative. The benzofuran scaffold, a fusion of a benzene and a furan ring, is a prevalent motif in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The incorporation of a methyl group at the 2-position and an amine group at the 7-position of the benzofuran ring system imparts specific physicochemical characteristics that may influence its biological profile.

Derivatives of benzofuran have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5][6][7][8] Aminobenzofurans, in particular, have been investigated for various therapeutic applications, such as their potential as P-glycoprotein inhibitors and for the treatment of Alzheimer's disease.[7][9] This guide aims to provide a detailed understanding of the basic properties of this compound to facilitate further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME).

Predicted Physicochemical Data

While experimental data for this compound is limited in the public domain, computational predictions provide valuable initial insights into its characteristics.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₉NO | [10] |

| Molecular Weight | 147.17 g/mol | [10] |

| pKa | 3.68 ± 0.10 | [11] |

| Boiling Point | 281.4 ± 20.0 °C | [11] |

| Density | 1.178 ± 0.06 g/cm³ | [11] |

| LogP | 2.32 | [10] |

| Topological Polar Surface Area (TPSA) | 38.66 Ų | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 2 | [10] |

Causality Behind the Properties:

-

The pKa of 3.68 suggests that the 7-amino group is weakly basic. This is due to the electron-withdrawing nature of the fused aromatic system, which delocalizes the lone pair of electrons on the nitrogen atom, reducing its ability to accept a proton.

-

The predicted LogP of 2.32 indicates a moderate lipophilicity, suggesting that the molecule may have a reasonable balance between aqueous solubility and lipid membrane permeability, a crucial factor for oral bioavailability.

-

The TPSA is a descriptor of the polar surface area of a molecule. The value of 38.66 Ų is within the range typically associated with good cell permeability and oral bioavailability.

Synthesis of this compound

A key precursor for this synthesis is 2-methyl-7-nitro-2,3-dihydrobenzofuran.[12][13] The synthesis of this dihydrobenzofuran intermediate has been reported in the literature.[12][13]

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step 1: Aromatization of 2-Methyl-7-nitro-2,3-dihydrobenzofuran

The first step involves the dehydrogenation (aromatization) of the dihydrobenzofuran ring to form 2-methyl-7-nitrobenzofuran. This can be achieved using various oxidizing agents.

Experimental Protocol (Hypothetical):

-

Reactant Preparation: Dissolve 2-methyl-7-nitro-2,3-dihydrobenzofuran (1 equivalent) in a suitable high-boiling solvent such as xylenes or dichlorobenzene.

-

Reagent Addition: Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) or palladium on carbon (Pd/C) under an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If using DDQ, the resulting hydroquinone can be removed by filtration. If using Pd/C, filter the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Reduction of 2-Methyl-7-nitrobenzofuran

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol (Hypothetical):

-

Catalyst and Reactant Setup: In a hydrogenation vessel, suspend 2-methyl-7-nitrobenzofuran (1 equivalent) and a catalytic amount of palladium on carbon (5-10 mol% Pd/C) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure). Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted and Analog-Based)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around 2.4 ppm. The protons on the furan ring will likely appear as a singlet or a narrow multiplet. The aromatic protons will exhibit characteristic splitting patterns in the aromatic region (approximately 6.5-7.5 ppm). The protons of the amino group will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon at the high-field end of the spectrum. The carbons of the benzofuran ring system will appear in the aromatic region, with the carbon bearing the amino group and the oxygen-bearing carbons showing characteristic shifts.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (147.17 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the furan ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is expected around 1000-1300 cm⁻¹.

Potential Biological Activities and Applications in Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][3][4][5][6][7][8]

-

Anticancer Activity: Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][7][8] The mechanism of action can vary, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.

-

Antimicrobial Activity: Benzofuran derivatives have also been reported to possess antibacterial and antifungal properties.[16][17]

-

Neuroprotective Effects: Certain aminobenzofuran derivatives have been investigated as potential agents for the treatment of neurodegenerative diseases like Alzheimer's, acting as cholinesterase inhibitors and modulating β-amyloid aggregation.[9]

-

Monoamine Transporter Interactions: Some psychoactive benzofurans have been shown to interact with monoamine transporters, suggesting potential applications in neuroscience research.[18]

The specific biological activities of this compound have not been extensively reported. However, based on the activities of structurally related compounds, it represents a promising scaffold for further investigation in various therapeutic areas.

In Vitro Biological Evaluation Workflow

A standard workflow for the initial biological evaluation of this compound would involve a series of in vitro assays.

Caption: Workflow for in vitro biological evaluation.

Safety and Handling

As a primary aromatic amine, this compound should be handled with caution. Aromatic amines as a class are known to have potential toxicity, including carcinogenicity and mutagenicity.[1][12][18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for related aromatic amines should be followed.

Conclusion

This compound is a compound of interest within the broader class of biologically active benzofurans. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its predicted physicochemical properties, a plausible synthetic route, and its potential for biological activity based on the extensive research on related structures. Further experimental validation of its properties and a thorough investigation of its pharmacological profile are warranted to fully elucidate its potential as a lead compound in drug discovery.

References

-

Feng, M. L., Li, Y. F., Liu, S., Yang, H. Y., & Zhu, H. J. (2008). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1281. [Link]

-

Luethi, D., Kolaczynska, K. E., Walter, M., & Liechti, M. E. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3340–3350. [Link]

-

PubChem. (n.d.). 2-Methylbenzofuran. National Center for Biotechnology Information. [Link]

- Asif, M. (2015). A review on anti-cancer activities of benzofuran derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 118-136.

-

Khodarahmi, G., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(1), 1-15. [Link]

-

Hu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27571-27593. [Link]

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzofuran: a new vista in the synthesis of bioactive compounds. International Journal of Pharmaceutical Sciences and Drug Research, 6(1), 1-10.

-

Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00050. [Link]

-

Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784-786. [Link]

-

NIST. (n.d.). Benzofuran, 2-methyl-. NIST Chemistry WebBook. [Link]

-

Gheni, D. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

-

Feng, M. L., Li, Y. F., Liu, S., Yang, H. Y., & Zhu, H. J. (2008). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1281. [Link]

-

Lin, C. F., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 201, 112422. [Link]

-

Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(11), 4381. [Link]

-

Ciesielska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1590. [Link]

-

SpectraBase. (n.d.). (2,2-dimethyl-3H-benzofuran-7-yl)amine. [Link]

-

Al-Ostath, A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657. [Link]

-

Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104. [Link]

-

DEA. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. [Link]

-

Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. [Link]

-

Ferk, F., et al. (2007). Binding of heterocyclic aromatic amines by lactic acid bacteria: results of a comprehensive screening trial. Molecular Nutrition & Food Research, 51(9), 1150-1155. [Link]

-

Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27571-27593. [Link]

-

Ravía, S. P., et al. (2006). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Journal of Chemical Education, 83(7), 1049. [Link]

-

Zhang, X., et al. (2014). 2-Arylbenzofurans from the Leaves of Oriental Tobacco and Their Cytotoxicity. Asian Journal of Chemistry, 26(18), 6069-6072. [Link]

-

CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

-

El-Gindy, A., Emara, S., & Shaaban, H. (2009). Analytical Methods. RSC Publishing. [Link]

-

Shevyrin, V. A. (2016). Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. Chimica Techno Acta, 3(2), 156-162. [Link]

-

The Good Scents Company. (n.d.). 2-methyl benzofuran. [Link]

-

NIST. (n.d.). Benzofuran, 2-methyl-. NIST Chemistry WebBook. [Link]

-

Graham, A. E., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 5(101), 83203-83213. [Link]

-

Skog, K., & Jägerstad, M. (2002). Screening for heterocyclic amines in chicken cooked in various ways. Food and Chemical Toxicology, 40(8), 1205-1211. [Link]

-

Stankovic, S., et al. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 28(15), 5786. [Link]

-

Neves, M. G. P. M. S., et al. (2014). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region of cis-and trans-2,3-dihydro-2,3-dimethoxy-2,3-dimethylbenzofuran-4,7-dione. ResearchGate. [Link]

-

Sharma, P. C. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2). [Link]

-

Hughes, T. V. (2010). Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. [Link]

-

Hollingworth, G. J., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Journal of Medicinal Chemistry, 65(8), 6036-6050. [Link]

-

Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkat USA. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzofuran, 2-methyl- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]

- 19. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]

2-Methyl-benzofuran-7-ylamine chemical structure and IUPAC name

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-benzofuran-7-ylamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. The document elucidates its chemical structure, nomenclature, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, including the nitration of 2-methylbenzofuran and subsequent reduction to the target amine. The guide further explores the compound's spectroscopic signature, chemical reactivity, potential applications as a scaffold for pharmacologically active agents, particularly as a monoamine oxidase (MAO) inhibitor, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.

Introduction and Nomenclature

This compound is a member of the benzofuran class of heterocyclic compounds, which are integral to numerous natural products and synthetic pharmaceuticals.[1] The benzofuran core is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic placement of a methyl group at the C-2 position and an amine group at the C-7 position creates a unique scaffold for further chemical modification, making it a valuable building block in drug discovery.

1.1. Chemical Structure and IUPAC Name

The definitive structure of the molecule consists of a benzofuran ring system with a methyl substituent at position 2 and an amine substituent at position 7.

-

Common Name: this compound

-

Systematic IUPAC Name: 2-methyl-1-benzofuran-7-amine[3]

-

CAS Number: 26325-21-3[4]

-

Molecular Formula: C₉H₉NO[4]

-

Molecular Weight: 147.17 g/mol [4]

Below is a diagram illustrating the chemical structure and atom numbering convention.

Caption: Chemical structure of 2-methyl-1-benzofuran-7-amine.

Physicochemical and Computational Data

A summary of the key physical, chemical, and computed properties of this compound is provided below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [4] |

| Molecular Weight | 147.17 g/mol | [4] |

| CAS Number | 26325-21-3 | [4] |

| SMILES | CC1=CC2=C(C(=CC=C2)N)O1 | [4] |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | ChemScene |

| logP (calculated) | 2.32 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 0 | ChemScene |

Synthesis and Purification

The precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran, is a known and important intermediate for the synthesis of the corresponding 7-amino derivative, highlighting the feasibility of this approach.[5]

Caption: Proposed two-step synthesis of this compound.

3.1. Step 1: Synthesis of 2-Methyl-7-nitrobenzofuran (Intermediate)

Principle: Electrophilic aromatic substitution (nitration) on the 2-methylbenzofuran core. The directing effects of the heterocyclic oxygen and the benzene ring typically favor substitution at the 7-position.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (H₂SO₄, 25 mL) to 0-5 °C using an ice-salt bath.

-

Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO₃, 5 mL) dropwise to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Substrate Addition: Dissolve 2-methylbenzofuran (10 g, 0.076 mol) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.

-

Reaction: Add the 2-methylbenzofuran solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A solid precipitate of 2-methyl-7-nitrobenzofuran should form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield the pure 2-methyl-7-nitrobenzofuran.

3.2. Step 2: Synthesis of this compound (Final Product)

Principle: Reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. A procedure for the reduction of a similar dihydro-nitrobenzofuran has been reported using Raney nickel.[4]

Protocol:

-

Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the synthesized 2-methyl-7-nitrobenzofuran (5 g, 0.028 mol) and tetrahydrofuran (THF, 100 mL).

-

Catalyst Addition: Carefully add activated Raney nickel catalyst (approx. 1 g, slurry in water or ethanol) to the mixture. Caution: Raney nickel is pyrophoric and must be handled with care under a wet or inert atmosphere.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to approximately 40-50 psi.

-

Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly. Rinse the filter cake with additional THF.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound, which can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely published, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds, such as the parent 2-methylbenzofuran.[6][7]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Expected ¹H NMR Shifts (δ, ppm) | Multiplicity | Assignment |

| ~ 6.8 - 7.2 | m | Aromatic protons (H4, H5, H6) |

| ~ 6.3 - 6.5 | s | Furan proton (H3) |

| ~ 3.5 - 4.5 (broad) | br s | Amine protons (-NH₂) |

| ~ 2.4 - 2.5 | s | Methyl protons (-CH₃) |

| Expected ¹³C NMR Shifts (δ, ppm) | Assignment |

| ~ 155 - 160 | C2 (quaternary, attached to O and CH₃) |

| ~ 140 - 145 | C7a (quaternary, fusion) |

| ~ 135 - 140 | C7 (quaternary, attached to N) |

| ~ 120 - 130 | C3a (quaternary, fusion) |

| ~ 110 - 125 | Aromatic CH carbons (C4, C5, C6) |

| ~ 100 - 105 | Furan CH carbon (C3) |

| ~ 14 - 16 | Methyl carbon (-CH₃) |

4.2. Infrared (IR) Spectroscopy

-

N-H stretching: Two characteristic medium-to-sharp bands are expected in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks are expected just below 3000 cm⁻¹ for the methyl group.

-

C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O-C stretching (ether): A strong band is expected in the 1050-1250 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 147. Key fragmentation patterns would likely involve the loss of a hydrogen radical to form a stable cation at m/z = 146, and potentially cleavage of the methyl group.

Chemical Reactivity and Applications

5.1. Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the aromatic amine and the benzofuran ring system.

-

Aromatic Amine: The primary amine at the C-7 position is nucleophilic and can undergo a variety of reactions typical for anilines. These include diazotization to form diazonium salts (useful for Sandmeyer-type reactions), acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.

-

Benzofuran Ring: The benzofuran ring system is generally stable but can participate in certain electrophilic substitution reactions, although the existing substituents will influence the regioselectivity. The furan ring is electron-rich and can be susceptible to oxidation or cleavage under harsh conditions.

5.2. Potential Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it an attractive scaffold for the development of novel therapeutic agents and functional materials.

-

Monoamine Oxidase (MAO) Inhibitors: A Chinese patent discloses the use of 2-methylbenzofuran derivatives as inhibitors of monoamine oxidase (MAO).[3] MAO inhibitors are a class of drugs used for the treatment of depression and Parkinson's disease. The 7-amino-2-methylbenzofuran core could serve as a key pharmacophore for the design of new, selective MAO inhibitors.

-

Antimicrobial and Anticancer Agents: The broader class of benzofuran derivatives is well-documented for its antimicrobial and anticancer activities.[2] This compound serves as a versatile starting material for creating libraries of novel derivatives to be screened for these biological properties.

-

Organic Electronics: Benzofuran-containing polymers and small molecules are being investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties. The amino group provides a convenient handle for polymerization or for tuning the electronic characteristics of the molecule.

Safety, Handling, and Storage

6.1. Hazard Identification

While a specific safety data sheet (SDS) for the free base is not universally available, the hydrochloride salt is classified as an irritant.[8] It is prudent to handle the compound with care, assuming it may cause skin, eye, and respiratory tract irritation.

6.2. Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene Measures: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

6.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and sources of ignition.

-

For long-term stability, refrigeration may be recommended.

Conclusion

This compound is a heterocyclic compound with substantial untapped potential. Its well-defined structure, accessible synthetic route, and versatile reactivity make it a valuable intermediate for researchers in medicinal chemistry and materials science. The established link between the 2-methylbenzofuran scaffold and MAO inhibition highlights a particularly promising avenue for future drug development efforts. This guide provides the foundational knowledge required for the safe and effective use of this compound in a research and development setting.

References

-

PrepChem. (n.d.). Synthesis of 7-amino-2,3-dihydro-2-methylbenzofuran. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzofuran. Retrieved from [Link]

-

DEA Diversion Control Division. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]

- Zhu, C.-F., et al. (2020).

-

Feng, M.-L., et al. (2008). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1281. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylbenzofuran. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran, 2-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.

-

The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved from [Link]

-

Beilstein Journals. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

- Kanaujiya, V. K., et al. (2024).

-

MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

-

ResearchGate. (2019). Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid.... Retrieved from [Link]

-

LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

-

PMC - NIH. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]

Sources

- 1. Benzofuran, 2-methyl-7-nitro- | 13680-09-6 [chemicalbook.com]

- 2. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 2-Methyl-benzofuran-7-ylamine: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-benzofuran-7-ylamine, a key heterocyclic building block, has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural motif is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important compound. We will delve into the foundational synthetic strategies, detailing the chemical principles and experimental considerations that underpin its preparation. Furthermore, this guide will explore its emerging applications as a crucial intermediate in the development of novel therapeutic agents.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system ubiquitously found in natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] Its inherent planarity and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of molecules that can modulate biological targets. The substitution pattern on the benzofuran ring system profoundly influences its pharmacological properties, leading to a vast and diverse chemical space for exploration.

This compound, with its strategic placement of a methyl group at the 2-position and an amine at the 7-position, presents a versatile platform for further chemical elaboration. The amino group, in particular, serves as a critical handle for the introduction of diverse functionalities, enabling the synthesis of extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Historical Perspective and Discovery

While a definitive "discovery" paper for this compound in the classical sense of isolating a natural product is not readily apparent in the historical literature, its synthesis is rooted in the broader exploration of benzofuran chemistry. The likely first preparations of this compound were achieved through a multi-step synthetic sequence, a common approach for accessing functionalized heterocyclic systems.

The most logical and historically practiced route to this compound involves a two-step process:

-

Nitration of 2-Methylbenzofuran: The introduction of a nitro group onto the benzofuran ring, followed by

-

Reduction of the Nitro Group: The conversion of the nitro intermediate to the target primary amine.

This well-established chemical transformation pathway has been a cornerstone of aromatic chemistry for over a century. A key precursor in a related synthesis, 2-methyl-7-nitro-2,3-dihydro-1-benzofuran, has been identified as an important intermediate for the synthesis of its dihydro-amino analogue, with its synthesis credited to Majumdar et al. in 2008.[3][4] This strongly supports the nitration-reduction strategy as the primary method for accessing the aromatic title compound as well.

The impetus for the initial synthesis of this compound likely arose from the growing interest in amino-substituted heterocyclic compounds as potential pharmacophores in the mid to late 20th century, a period of significant expansion in medicinal chemistry and drug discovery.[5][6][7]

Core Synthetic Methodologies

The synthesis of this compound is predicated on fundamental organic reactions. The following sections provide a detailed examination of the key transformations involved, offering insights into the underlying mechanisms and experimental best practices.

Synthesis of the Key Intermediate: 2-Methyl-7-nitrobenzofuran

The critical step in the synthesis of the target amine is the regioselective nitration of 2-methylbenzofuran.

Experimental Protocol: Nitration of 2-Methylbenzofuran

-

Reaction Principle: Electrophilic aromatic substitution is the core mechanism. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzofuran ring then attacks the nitronium ion. The position of nitration is directed by the activating and directing effects of the fused furan ring and the methyl group.

-

Step-by-Step Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-methylbenzofuran to the cooled sulfuric acid with continuous stirring.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2-methylbenzofuran, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the crude 2-methyl-7-nitrobenzofuran. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

Causality in Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.

-

Strong Acid Catalyst (H₂SO₄): Sulfuric acid serves two primary roles: it acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion, and it serves as a solvent for the reaction.

-

Controlled Addition: The slow, dropwise addition of the nitrating agent ensures that the reaction temperature remains under control and minimizes localized high concentrations of the nitrating agent, which could lead to side reactions.

Reduction of 2-Methyl-7-nitrobenzofuran to this compound

The final step in the synthesis is the reduction of the nitro group to a primary amine.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Principle: Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. The nitro compound is treated with hydrogen gas in the presence of a metal catalyst. The catalyst, typically a noble metal such as palladium, platinum, or rhodium supported on carbon, facilitates the addition of hydrogen across the nitrogen-oxygen bonds.

-

Step-by-Step Procedure:

-

Dissolve 2-methyl-7-nitrobenzofuran in a suitable solvent, such as ethanol, methanol, or ethyl acetate, in a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on Carbon).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or GC-MS indicates the complete disappearance of the starting material.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or by forming a salt (e.g., the hydrochloride salt) and recrystallizing it.

-

Causality in Experimental Choices:

-

Catalyst Choice: Palladium on carbon is a common and effective catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

-

Solvent Selection: The solvent should dissolve the starting material and be inert under the reaction conditions. Alcohols and esters are common choices.

-

Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure, but higher pressures can increase the reaction rate.

-

Safety Precautions: Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, and appropriate safety measures must be taken to avoid ignition sources.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram is presented.

Caption: Synthetic pathway to this compound.

Quantitative Data Summary

While specific yield data for the initial, historical synthesis of this compound is not available, modern adaptations of the described synthetic route can be expected to provide the following approximate yields. It is important to note that these are representative values and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Nitration | 2-Methylbenzofuran | 2-Methyl-7-nitrobenzofuran | 60-75% |

| 2 | Reduction (Catalytic Hydrogenation) | 2-Methyl-7-nitrobenzofuran | This compound | 85-95% |

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group at the 7-position is a nucleophilic site that can readily undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.

These transformations allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The benzofuran core, coupled with the diverse functionalities that can be appended at the 7-amino position, makes this compound a valuable building block in the design of novel inhibitors, receptor antagonists, and other modulators of biological pathways.

Conclusion and Future Outlook

This compound, while perhaps not having a singular moment of discovery in the annals of chemistry, represents a culmination of fundamental synthetic strategies that have empowered medicinal chemists for decades. Its straightforward and reliable synthesis from readily available starting materials ensures its continued relevance as a key building block. As our understanding of disease biology deepens and the demand for novel, effective, and safe therapeutics grows, the importance of versatile and synthetically accessible scaffolds like this compound will only increase. Future research will undoubtedly continue to leverage this valuable molecule to create the next generation of innovative medicines.

References

-

Feng, M.-L., Li, Y.-F., Liu, S., Yang, H.-Y., & Zhu, H.-J. (2008). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1281. [Link]

-

Kossakowski, J., et al. (2009). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Medicinal Chemistry Research, 18(7), 555-565. [Link]

-

Gao, W., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 210-217. [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26036-26055. [Link]

-

Zhang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1109. [Link]

-

Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104. [Link]

-

Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1590. [Link]

-

Khan, I., & Zaib, S. (2015). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic Chemistry & Process Research, 3(2), 1-10. [Link]

-

Feng, M.-L., et al. (2008). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1281. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-acetyl benzofuran 164. Retrieved from [Link]

- Google Patents. (2011).

-

Pina, A. S., Hussain, A., & Roque, A. C. A. (2009). An historical overview of drug discovery. Methods in Molecular Biology, 572, 3-12. [Link]

-

Abdallah, B., et al. (2023). History as a Source of Innovation in Antimicrobial Drug Discovery. Biomedical and Pharmacology Journal, 16(2). [Link]

-

ResearchGate. (2024). (PDF) Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. [https://www.researchgate.net/publication/378551139_Synthesis_of_Benzofuro32-b]indol-3-one_Derivatives_via_Dearomative_3_2_Cycloaddition_of_2-Nitrobenzofurans_and_para-Quinamines]([Link])

-

ResearchGate. (2009). An Historical Overview of Drug Discovery. [Link]

-

Scalettar, B. A. (n.d.). Appendix 1: History of Drug Discovery and Development. In Drug Discovery and Development. [Link]

-

ResearchGate. (2018). A History of Drug Discovery. From First Steps of Chemistry to Achievements in Molecular Pharmacology. [Link]

-

Gao, W., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 210-217. [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

-

ResearchGate. (2009). Synthesis of novel 2-aryl-2-methyl-2,3-dihydrobenzofurans. [Link]

-

Jiang, B., et al. (2013). 'One-pot' synthesis of dihydrobenzo[8][9][3][10]oxazino[2,3-a]isoquinolines via a silver(I)-catalyzed cascade approach. Molecules, 18(2), 1699-1711. [Link]

-

ResearchGate. (2012). (PDF) The crystal structure of hexaaqua-bis(μ2-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoato-κ2O:O′)-dicobalt(II) dihydrate, C24H32Co2N6O14. [Link]

Sources

- 1. History as a Source of Innovation in Antimicrobial Drug Discovery – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An historical overview of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 7. researchgate.net [researchgate.net]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-benzofuran-7-ylamine for Researchers and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its unique electronic and structural properties have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Within this broad class of molecules, 2-Methyl-benzofuran-7-ylamine stands out as a versatile building block with significant potential for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, potential applications in drug discovery, and essential safety considerations. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals engaged in the multifaceted process of drug development.

Physicochemical Properties

This compound is a substituted benzofuran derivative. A clear understanding of its fundamental physicochemical properties is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 26325-21-3 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Not explicitly stated in the literature; likely a solid at room temperature. | N/A |

| Solubility | Not explicitly stated in the literature; expected to be soluble in common organic solvents. | N/A |

Synthesis and Characterization

Proposed Synthetic Pathway

A viable synthetic strategy for this compound is outlined below. This pathway leverages the known chemistry of benzofuran systems and provides a clear route to the target molecule from commercially available starting materials.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methyl-7-nitrobenzofuran (Intermediate)

This step involves the electrophilic nitration of 2-methylbenzofuran. The regioselectivity of this reaction is crucial, and the 7-position is a likely site for nitration due to the directing effects of the heterocyclic oxygen and the methyl group.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.

-

Substrate Addition: Dissolve 2-methylbenzofuran in a suitable solvent (e.g., acetic anhydride or dichloromethane) and add it dropwise to the nitrating mixture, ensuring the temperature remains controlled.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 2-Methyl-7-nitrobenzofuran.

Step 2: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group to an amine. Several well-established methods can be employed for this transformation.

-

Reaction Setup: Dissolve the 2-Methyl-7-nitrobenzofuran intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Reducing Agent:

-

Method A (Tin(II) Chloride): Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid to the solution. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Method B (Catalytic Hydrogenation): Alternatively, subject the solution to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

-

Work-up:

-

For Method A: After cooling, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

-

For Method B: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

-

Purification: Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Characterization

As of the date of this guide, specific, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not widely available in the public domain. However, based on the chemical structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, distinct signals for the protons on the furan and benzene rings, and a broad singlet for the amine protons. The coupling patterns of the aromatic protons would be indicative of their substitution pattern.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including those for the methyl group, the furan ring carbons, and the aromatic carbons of the benzene ring. The chemical shifts would be influenced by the electron-donating effects of the amine and methyl groups and the electron-withdrawing effect of the oxygen atom.

-

IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic and furan rings.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.17 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and other characteristic cleavages of the benzofuran ring system.

Applications in Drug Development

The benzofuran nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. This compound, as a functionalized building block, offers numerous opportunities for the synthesis of novel compounds with therapeutic potential.

Potential Therapeutic Areas

The inherent structural features of this compound make it an attractive starting point for the development of drugs targeting various diseases.

Caption: Potential therapeutic applications of this compound derivatives.

-

Oncology: Benzofuran derivatives have shown significant promise as anticancer agents by targeting various cellular pathways. The amine functionality of this compound provides a convenient handle for the introduction of diverse side chains, enabling the synthesis of libraries of compounds for screening against cancer cell lines and specific molecular targets such as protein kinases.

-

Infectious Diseases: The benzofuran scaffold is present in several natural and synthetic antimicrobial agents. Derivatives of this compound could be explored for their potential as novel antibacterial and antifungal compounds, addressing the growing challenge of antimicrobial resistance.

-

Central Nervous System (CNS) Disorders: A patent has been filed for 2-methylbenzofuran compounds as inhibitors of monoamine oxidase (MAO), an important enzyme in the metabolism of neurotransmitters.[2] This suggests that derivatives of this compound could be investigated for the treatment of depression, Parkinson's disease, and other neurological disorders. The amine group can be readily modified to modulate the compound's affinity and selectivity for different MAO isoforms or other CNS targets.

-

Inflammatory Diseases: Certain benzofuran derivatives have exhibited anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The structural framework of this compound can be elaborated to design novel anti-inflammatory agents with improved efficacy and safety profiles.

Safety and Handling

-

General Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Toxicity: Aromatic amines can be toxic and may be absorbed through the skin. Direct contact should be avoided. The toxicological properties of this compound have not been extensively studied, and it should be treated as a potentially hazardous substance. For the related compound carbofuran (2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate), high acute toxicity has been reported.[3]

-

Flammability: While not explicitly stated, many organic compounds are flammable. Keep away from open flames and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for the discovery and development of new therapeutic agents. Its straightforward, albeit not yet published in detail, synthesis and the presence of a reactive amine handle make it an attractive starting material for medicinal chemistry campaigns. The broad spectrum of biological activities associated with the benzofuran scaffold underscores the promise of its derivatives in addressing a range of unmet medical needs. Further research into the synthesis, characterization, and pharmacological evaluation of novel compounds derived from this compound is warranted and holds the potential to yield the next generation of innovative medicines.

References

- Google Patents. (n.d.). CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.

-

World Health Organization. (2009). Carbofuran. In Pesticide residues in food - 2008: Toxicological evaluations. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Methyl-benzofuran-7-ylamine

An In-Depth Technical Guide to 2-Methyl-benzofuran-7-ylamine

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 26325-21-3). The benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge for the application of this versatile molecule in synthetic chemistry and drug discovery programs. We will delve into its structural attributes, analytical characterization, reactivity, and safe handling protocols, underpinned by authoritative references.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitous in nature and central to the development of novel therapeutics.[2][4] Their unique physicochemical properties and structural versatility have attracted significant attention from chemical and pharmaceutical researchers.[4] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] this compound, as a functionalized benzofuran, represents a valuable building block for the synthesis of more complex molecules and novel chemical entities. This guide serves to consolidate the core technical information necessary for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of a molecule are fundamental to predicting its behavior in chemical reactions and biological systems. This compound is a solid at room temperature with the molecular formula C₉H₉NO.[5]

Chemical Structure:

Figure 1: Chemical Structure of this compound

The key physicochemical parameters are summarized in the table below. These values, particularly LogP and pKa, are critical for anticipating the compound's solubility, membrane permeability, and ionization state under physiological conditions.

| Property | Value | Source |

| CAS Number | 26325-21-3 | [5] |

| Molecular Formula | C₉H₉NO | [5] |

| Molecular Weight | 147.17 g/mol | [5] |

| Boiling Point | 281.4±20.0 °C (Predicted) | [6] |

| Density | 1.178±0.06 g/cm³ (Predicted) | [6] |

| pKa | 3.68±0.10 (Predicted) | [6] |

| LogP | 2.323 | [5] |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 0 | [5] |

Analytical and Spectroscopic Characterization

The unambiguous identification and purity assessment of small molecules are critical for regulatory compliance and experimental reproducibility.[7][8] A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.[9]

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene and furan rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The specific chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, attached to heteroatoms).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[9] For this compound, the molecular ion peak [M]⁺ would be observed at m/z 147.17. Fragmentation analysis can further confirm the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups.[8] The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H stretching: Around 3300-3500 cm⁻¹ (from the primary amine).

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹.

-

C-O-C stretching (ether): Around 1000-1300 cm⁻¹.

-

Chromatographic Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of small molecules.[8] A reversed-phase HPLC method, coupled with a UV detector, can be developed to separate this compound from any impurities or starting materials. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the structural elucidation and purity assessment of a novel small molecule like this compound.

Caption: Workflow for small molecule characterization.

Synthesis and Chemical Reactivity

General Synthetic Approaches

The synthesis of substituted benzofurans can be achieved through various established methods. A common approach involves the reaction of a substituted phenol with an α-haloketone, followed by cyclization. For this compound, a plausible synthetic route could start from a suitably protected 2-aminophenol derivative. The synthesis of new benzofuran derivatives is an active area of research, with methods being developed to improve yield and introduce diverse functionalities.[10][11]

The diagram below illustrates a generalized synthetic pathway for a benzofuran derivative, which could be adapted for this compound.

Caption: Generalized synthesis of a benzofuran ring.

Chemical Reactivity

The reactivity of this compound is dictated by the nucleophilic amine group and the electron-rich benzofuran ring system.

-

Reactions of the Amino Group: The primary amine at the 7-position is a key site for functionalization. It can readily undergo standard amine reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

-

-

Reactions of the Benzofuran Ring: The benzofuran ring is susceptible to electrophilic aromatic substitution. The position of substitution will be directed by the existing methyl and amino groups. The furan ring is generally more reactive towards electrophiles than the benzene ring.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions to minimize exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents.[12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties, characterized by the presence of a reactive primary amine and a privileged benzofuran core, make it an attractive starting point for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe application in research and development. The continued exploration of benzofuran chemistry promises to yield novel compounds with important therapeutic applications.[1][4][15]

References

- The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. (2025). Google AI Grounding API.

- Benzofuran – Knowledge and References. Taylor & Francis.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid

- Natural source, bioactivity and synthesis of benzofuran deriv

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- 5 Analytical Techniques for Characterizing Unknown Samples.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Small Molecule Drug Characteriz

- Identity and Purity - Small Molecules. Pacific BioLabs.

- This compound CAS#: 26325-21-3. ChemicalBook.

- 2-Methylbenzofuran-7-ylamine | 4013-73-4. ChemicalBook.

- 26325-21-3 | 2-Methylbenzofuran-7-amine. ChemScene.

- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.

- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS#: 26325-21-3 [m.chemicalbook.com]

- 7. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. nbinno.com [nbinno.com]

The Therapeutic Potential of Benzofuran Amines: A Technical Guide for Drug Discovery Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and synthetic pharmaceuticals. The introduction of an amine functionality to this core structure gives rise to a diverse class of compounds known as benzofuran amines, which have demonstrated a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological potential of benzofuran amines, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the rational design and synthesis of these molecules, explore their mechanisms of action, and present key structure-activity relationships. Furthermore, this guide will furnish researchers with detailed experimental protocols for the evaluation of these compounds and visualize critical biological pathways and experimental workflows.

Introduction: The Benzofuran Amine Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic aromatic heterocycle composed of a fused benzene and furan ring, serves as a versatile template for the design of novel therapeutic agents.[1][2] Its inherent structural features, including its planarity and ability to participate in various non-covalent interactions, make it an attractive starting point for drug discovery. The incorporation of an amine group, a key pharmacophoric element, onto the benzofuran nucleus significantly expands the chemical space and biological activities of the resulting derivatives.[3][4] Benzofuran amines have emerged as promising candidates for the treatment of a multitude of diseases, including cancer, microbial infections, and neurological disorders.[1][5][6]

The strategic placement and substitution of the amine moiety on the benzofuran ring system are critical determinants of biological activity. This guide will explore the nuances of structure-activity relationships (SAR) to provide a rationale for the design of potent and selective benzofuran amine-based therapeutics.

Anticancer Activities of Benzofuran Amines

Benzofuran amines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Critical Cancer Pathways

A primary mechanism by which benzofuran amines exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[8] For instance, certain benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8]

Another important target is tubulin polymerization. By interfering with the dynamics of microtubules, which are essential for cell division, benzofuran amines can induce cell cycle arrest and apoptosis. Furthermore, some derivatives have been found to act as P-glycoprotein (P-gp) inhibitors, potentially reversing multidrug resistance in cancer cells.[9]

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Benzofuran amines have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of DNA topoisomerase.

Structure-Activity Relationship (SAR) for Anticancer Potency

The anticancer activity of benzofuran amines is highly dependent on their chemical structure. Key SAR insights include:

-

Position of the Amine Group: The substitution pattern on the benzofuran core is crucial. For example, introducing substituents at the C-2 and C-3 positions has been shown to be critical for cytotoxic activity.[10][11]

-

Nature of the Amine Substituent: The type of amine (primary, secondary, or tertiary) and the nature of the substituents on the nitrogen atom significantly influence potency and selectivity.[10] For instance, incorporating bulky amine-containing groups like 4-piperidino-piperidine can enhance cytotoxicity.[10]

-

Hybrid Molecules: The development of hybrid molecules, where the benzofuran amine scaffold is combined with other pharmacophores like chalcones, triazoles, or piperazines, has emerged as a promising strategy to develop potent anticancer agents.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative benzofuran amine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | K562 (Leukemia) | 5 | [11] |

| Compound 1 | HL60 (Leukemia) | 0.1 | [11] |

| Compound 9 | SQ20B (Head and Neck) | 0.46 | [8] |

| Aminobenzofuran 8 | MDA-MB-231 (Breast) | 8.36 | [12] |

| N-Phenyl-benzofuran carboxamide 12 | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | 2.20–5.86 | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of benzofuran amine derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Benzofuran amine compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader